molecular formula C29H58O B099861 2-Nonacosanone CAS No. 17600-99-6

2-Nonacosanone

Cat. No.: B099861
CAS No.: 17600-99-6
M. Wt: 422.8 g/mol
InChI Key: LSNQHUIPBPTUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nonacosanone is a high-purity, long-chain aliphatic ketone with the molecular formula C29H58O, supplied for research and development applications. This symmetrical ketone is of significant interest in several scientific fields due to its natural occurrence and well-defined structure. It is frequently identified as a major component of plant cuticular waxes, where it contributes to the formation of protective hydrophobic barriers . In phytochemical research, this compound serves as a valuable model compound for studying the composition and biosynthesis of plant surface lipids . Furthermore, its presence, along with related compounds, has been established as a chemical biomarker in archaeological studies, providing evidence of the processing of Brassicaceae plants (such as cabbage and kale) in ancient times . Researchers also utilize this and similar compounds extracted from biomass, like Alnus pods, for investigating anti-oxidant and anti-UV properties, supporting its role in the development of natural additives . As a well-characterized long-chain ketone, this compound offers researchers a critical standard for analytical chemistry, lipid research, and natural product studies. This product is intended for laboratory research purposes only and is not classified as a drug, food additive, or for any personal use.

Properties

CAS No.

17600-99-6

Molecular Formula

C29H58O

Molecular Weight

422.8 g/mol

IUPAC Name

nonacosan-2-one

InChI

InChI=1S/C29H58O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30/h3-28H2,1-2H3

InChI Key

LSNQHUIPBPTUCQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C

Synonyms

2-Nonacosanone

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 2 Nonacosanone in Biological Systems

Precursor Incorporation and Elongation Mechanisms in Insect Biogenesis

The carbon backbone of 2-nonacosanone originates from fatty acid synthesis, a fundamental metabolic pathway. The process begins with precursor molecules that are systematically elongated to achieve the required chain length. For methyl-branched ketones like this compound, this process includes the specialized incorporation of non-acetate units to form the characteristic branches.

The initial steps of pheromone biosynthesis are deeply rooted in the universal pathway of fatty acid synthesis, which starts with acetyl-CoA. A series of elongation enzymes (elongases) are responsible for extending the carbon chain of fatty acyl-CoA precursors. These elongases sequentially add two-carbon units, typically from malonyl-CoA, to the growing acyl chain. This iterative process continues until a very-long-chain fatty acid (VLCFA) of a specific length, which will serve as the backbone for the pheromone, is formed. In the context of this compound, this involves the elongation of a fatty acyl-CoA precursor up to a 28 or 30-carbon chain, which is then modified to produce the final 29-carbon ketone.

The methyl branches characteristic of many insect hydrocarbons, including this compound and its analogs, are typically derived from the substitution of a malonyl-CoA with a methylmalonyl-CoA unit during the fatty acid elongation process. The precursor for methylmalonyl-CoA is propionyl-CoA, which can be synthesized from several sources, including the amino acids isoleucine, valine, and methionine.

The catabolism of these amino acids generates propionyl-CoA, which is then carboxylated by propionyl-CoA carboxylase to form (S)-methylmalonyl-CoA. An epimerase subsequently converts this to the (R)-isomer, the form utilized by the fatty acid synthase complex. The incorporation of this methylmalonyl-CoA unit in place of a malonyl-CoA unit results in the insertion of a methyl branch onto the growing fatty acid chain. Research has demonstrated the efficient incorporation of propionate (B1217596) equivalents from isoleucine and valine catabolism into the structure of branched-chain insect hormones.

Table 1: Precursors for Methyl Branch Formation

Precursor Amino AcidCatabolic IntermediateIncorporated Unit
IsoleucinePropionyl-CoAMethylmalonyl-CoA
ValinePropionyl-CoAMethylmalonyl-CoA
MethioninePropionyl-CoAMethylmalonyl-CoA
ThreoninePropionyl-CoAMethylmalonyl-CoA

Oxidation and Hydroxylation Steps in Pheromone Formation

Once the full-length, methyl-branched hydrocarbon precursor is synthesized, it undergoes specific modifications to introduce the ketone functional group. This transformation is a critical part of the pheromone's identity and involves a two-step process of hydroxylation followed by oxidation.

The final steps in the biosynthesis of methyl ketone pheromones, such as 3,11-dimethylnonacosan-2-one (B1220436) in the German cockroach (Blattella germanica), provide a well-studied model for the formation of this compound. The process begins with the corresponding long-chain methyl-branched alkane, which is a major component of the insect's cuticular lipids.

Hydroxylation: The first and rate-limiting step is the hydroxylation of the alkane at a specific carbon, typically the C-2 position. This reaction is catalyzed by a cytochrome P450 monooxygenase, an enzyme class known for its role in hydroxylating unactivated C-H bonds in both endogenous and exogenous compounds. This enzymatic step converts the methyl-branched alkane into a secondary alcohol (an alkan-2-ol). In B. germanica, this hydroxylation step is the key age- and sex-specific reaction in the pheromone pathway.

Oxidation: The resulting secondary alcohol is then oxidized to form the final methyl ketone. This conversion is carried out by an alcohol dehydrogenase. Unlike the preceding hydroxylation, this oxidation step is generally not sex-specific and proceeds efficiently once the alcohol intermediate is available.

This two-step pathway ensures the precise placement of the ketone group, which is essential for the pheromone's biological activity.

Table 2: Enzymatic Steps in Methyl Ketone Formation

StepSubstrateEnzyme ClassProduct
1. HydroxylationMethyl-Branched AlkaneCytochrome P450 MonooxygenaseSecondary Alcohol (Alkan-2-ol)
2. OxidationSecondary Alcohol (Alkan-2-ol)Alcohol DehydrogenaseMethyl Ketone (Alkan-2-one)

Endocrine Regulation of this compound Production in Insects

The synthesis and accumulation of pheromones are not continuous processes but are instead tightly regulated to coincide with specific life stages, such as sexual maturity and mating readiness. This regulation is orchestrated by the insect endocrine system, with Juvenile Hormone (JH) playing a pivotal role.

Juvenile Hormone, a sesquiterpenoid produced by the corpora allata glands, is a key regulator of insect development, reproduction, and behavior. In many insect species, JH levels rise as the female reaches sexual maturity, and this increase directly triggers the biosynthesis of sex pheromones.

Research on the German cockroach has provided direct evidence for the role of JH in regulating methyl ketone pheromone production. Studies have shown that the application of a JH analog (hydroprene) can induce the conversion of the 3,11-dimethylnonacosane (B14454559) hydrocarbon precursor into the final ketone pheromone. This induction occurs even in females whose natural JH production is suppressed, demonstrating that JH acts as a primary switch for the hydroxylation step in the biosynthetic pathway. Similarly, in other insects like Drosophila melanogaster, JH, acting through its receptor Methoprene-tolerant (Met), modulates the timing and production of cuticular hydrocarbon pheromones. In the bark beetle Ips typographus, application of JH III was shown to upregulate genes involved in pheromone biosynthesis, including those in the mevalonate (B85504) pathway and cytochrome P450s.

The accumulation of the final pheromone product on the cuticle is also linked to the JH-regulated synthesis rate. In B. germanica, the amount of methyl ketone pheromone on the cuticle increases dramatically in correlation with rising JH synthesis during the period of oocyte maturation. Therefore, JH coordinates both the physiological readiness for reproduction (egg development) and the chemical signaling required to attract a mate (pheromone production).

Role of Ecdysteroids in Modulating Biosynthetic Enzyme Activities

Ecdysteroids, the primary steroid hormones in insects, play a crucial role in regulating a wide array of developmental and physiological processes, including the biosynthesis of chemical signals like pheromones. nih.govresearchgate.net While direct studies on the modulation of this compound biosynthesis by ecdysteroids are specific, the broader context of their influence on hydrocarbon pheromone production, which includes long-chain ketones, is established. In various insect species, the production of sex pheromones is hormonally regulated, and ecdysteroids are key players in this control system. nih.gov

Research indicates that ecdysteroids can influence the activity of enzymes involved in the fatty acid synthesis (FAS) pathway, which is a fundamental precursor route for many insect pheromones. nih.gov The biosynthesis of long-chain ketones such as this compound often originates from the elongation of fatty acyl-CoA molecules, followed by steps like decarboxylation, hydroxylation, and oxidation. nih.gov Ecdysteroids can modulate the expression and activity of enzymes at critical junctures of these pathways.

For instance, in the common housefly, Musca domestica, ovarian-produced ecdysteroids have been shown to regulate the synthesis of hydrocarbon sex pheromones. nih.gov Their mode of action is believed to involve affecting the activities of one or more fatty acyl-CoA elongation enzymes, also known as elongases. nih.gov By controlling the rate of elongation, ecdysteroids can influence the chain length of the resulting hydrocarbon and, consequently, the specific pheromone components produced.

The regulatory action of ecdysteroids is often mediated through a cascade of transcription factors. nih.gov Hormones like 20-hydroxyecdysone (B1671079) (20E) bind to nuclear receptors, such as the Ecdysone Receptor (EcR), which then influences the expression of target genes. nih.gov This signaling cascade can either positively or negatively regulate the genes encoding biosynthetic enzymes, leading to precise temporal and quantitative control over pheromone production, aligning it with specific developmental stages or reproductive states. nih.gov

Table 1: Ecdysteroid-Responsive Transcription Factors and Their Potential Role in Biosynthesis

Transcription Factor Protein Family General Function in Ecdysteroid Pathway Potential Impact on Biosynthetic Enzyme Activities
Ecdysone Receptor (EcR) Nuclear Receptor Primary receptor for 20-hydroxyecdysone; forms a heterodimer to regulate gene expression. nih.gov Directly or indirectly controls the transcription of genes encoding for enzymes in the fatty acid synthesis and modification pathways. nih.gov
E75 Nuclear Receptor A 20E-responsive gene that can enhance ecdysteroid biosynthesis in a feedback loop. nih.gov May influence the expression levels of enzymes required for producing pheromone precursors.

Enzymatic Mechanisms in Microbial Production or Degradation

Microorganisms have evolved sophisticated enzymatic systems to utilize a wide variety of organic compounds as sources of carbon and energy, including long-chain alkanes that are precursors to or products of long-chain ketones like this compound. The microbial production or degradation of such ketones is intricately linked to the metabolism of their corresponding parent hydrocarbons.

Proposed Pathways for Long-Chain Ketone Formation from Hydrocarbons (e.g., Alkane Monooxygenase, Alcohol Dehydrogenase, Baeyer–Villiger Monooxygenase)

The microbial transformation of long-chain n-alkanes into ketones involves a series of oxidative reactions. A commonly proposed pathway is the subterminal oxidation pathway, which proceeds through the action of several key enzymes. researchgate.net

Alkane Monooxygenase (Hydroxylase): The initial and often rate-limiting step in aerobic alkane degradation is the activation of the chemically inert C-H bond by an alkane monooxygenase. asm.orgnih.gov These enzymes insert an oxygen atom from molecular oxygen into the alkane chain. While terminal oxidation (at the C1 position) is common, subterminal oxidation can also occur, leading to the formation of a secondary alcohol. researchgate.netnih.gov Enzymes like AlkB and cytochrome P450 monooxygenases are well-known for this function on medium-chain alkanes, while enzymes like AlmA are implicated in the oxidation of long-chain n-alkanes (≥C₂₀). asm.orgpeerj.com This initial hydroxylation converts the non-polar alkane into a more reactive alcohol. nih.gov

Alcohol Dehydrogenase: The secondary alcohol formed in the first step is then oxidized to the corresponding ketone (in this case, this compound from nonacosane) by an alcohol dehydrogenase (ADH). researchgate.netresearchgate.net ADHs are a broad group of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor. wikipedia.orgresearchgate.net This step generates the methyl ketone structure.

Baeyer–Villiger Monooxygenase (BVMO): Following the formation of the ketone, a Baeyer–Villiger monooxygenase can further oxidize the molecule. BVMOs are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester. nih.govresearchgate.net This Baeyer-Villiger oxidation is a critical step in the degradation pathway, as the resulting ester can be subsequently hydrolyzed by esterases into an alcohol and a fatty acid, which can then enter central metabolic pathways like β-oxidation. researchgate.netnih.gov Some AlmA homologs have been identified as possessing BVMO activity, acting on aliphatic 2-ketones. asm.orgasm.org

This enzymatic sequence effectively provides a pathway for both the formation (steps 1 and 2) and subsequent degradation (step 3) of long-chain ketones like this compound in microbial systems.

Table 2: Key Enzymes in the Microbial Metabolism of Long-Chain Ketones

Enzyme Enzyme Class Cofactor(s) Substrate Product Role in Pathway
Alkane Monooxygenase (e.g., AlmA, AlkB) Monooxygenase FAD, NAD(P)H, O₂ n-Alkane (e.g., Nonacosane) Secondary Alcohol (e.g., 2-Nonacosanol) Initial subterminal oxidation of the hydrocarbon chain. asm.orgnih.gov
Alcohol Dehydrogenase (ADH) Oxidoreductase NAD⁺/NADP⁺ Secondary Alcohol (e.g., 2-Nonacosanol) Ketone (e.g., this compound) Oxidation of the alcohol to a ketone. researchgate.netwikipedia.org

| Baeyer–Villiger Monooxygenase (BVMO) | Monooxygenase | FAD, NAD(P)H, O₂ | Ketone (e.g., this compound) | Ester | Oxidation of the ketone to an ester for further degradation. nih.govasm.org |

Chemical Synthesis and Stereochemical Aspects of 2 Nonacosanone Analogues

Synthetic Methodologies for 2-Nonacosanone and its Branched Derivatives

The chemical synthesis of this compound and its analogues has been a subject of significant research, driven by the need to confirm the structure of natural pheromones and to provide sufficient quantities for biological testing. These efforts have led to the development of sophisticated synthetic strategies.

The total synthesis of 3,11-dimethyl-2-nonacosanone, a major component of the German cockroach sex pheromone, has been a landmark achievement in pheromone chemistry. A notable stereocontrolled synthesis of all four possible stereoisomers of this compound was accomplished by Mori and Takikawa. ncsu.edujst.go.jpnih.gov This work was pivotal in establishing the absolute configuration of the natural pheromone. jst.go.jpnih.gov

An early synthesis by Mori and colleagues in 1981 provided the four stereoisomers, which were then used in initial behavioral assays. ncsu.edu However, concerns about the enantiomeric purity of the starting materials led to a new synthesis in 1990. ncsu.edunih.govnih.gov This improved synthesis utilized enantiomerically pure starting materials, such as (R)-citronellol and ethyl (R)-3-hydroxybutanoate, and featured a key diastereomer separation step involving intramolecular hemiacetalization, ensuring the high purity of the final stereoisomers. nih.gov The general approach involved the coupling of appropriate chiral synthons to construct the long carbon chain with the desired methyl branches at positions 3 and 11, followed by the introduction of the ketone functionality at the 2-position.

The synthesis of another component of the German cockroach pheromone blend, (3S,11S)-3,11-dimethylheptacosan-2-one, has also been reported, further expanding the library of synthetic pheromone components available for study. ncsu.edu

The natural pheromone blend of the German cockroach also includes hydroxylated and oxo-analogues of 3,11-dimethyl-2-nonacosanone. Specifically, 29-hydroxy-3,11-dimethyl-2-nonacosanone and 29-oxo-3,11-dimethyl-2-nonacosanone have been identified as minor but significant components. ncsu.eduncsu.eduresearchgate.netpnas.orgpsu.edu

The synthesis of these oxygenated derivatives has been pursued to confirm their structures and to evaluate their biological activity. A stereocontrolled synthesis of 29-hydroxy-3,11-dimethyl-2-nonacosanone was reported alongside that of the parent compound. jst.go.jpnih.govresearchgate.net These syntheses typically involve the use of a long-chain building block that already contains the terminal functional group or a precursor that can be readily converted to the hydroxyl or oxo group at a late stage of the synthesis. The presence of these more polar analogues in the natural pheromone blend suggests a complex biosynthetic pathway and potentially a nuanced role in chemical communication. ncsu.edu

Stereoselective Synthesis and Stereochemical Assignment

The biological activity of chiral pheromones is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of this compound analogues and the unambiguous determination of their absolute configuration are of paramount importance.

The absolute configuration of the naturally occurring 3,11-dimethyl-2-nonacosanone was determined to be (3S,11S). jst.go.jpnih.govnih.gov This was established through the synthesis of all four possible stereoisomers—(3S,11S), (3R,11R), (3S,11R), and (3R,11S)—and a comparison of their physicochemical properties, such as melting point, with those of the natural pheromone. ncsu.edu The lack of melting point depression when the synthetic (3S,11S)-isomer was mixed with the natural product provided strong evidence for its absolute configuration. ncsu.edu

This assignment was further supported by subsequent syntheses that employed starting materials of high enantiomeric purity. nih.gov The determination of the absolute configuration of other pheromone components, such as the homologous 3,11-dimethylheptacosan-2-one, is inferred to be (3S,11S) as well, based on biosynthetic considerations and the stereochemistry of the major components. ncsu.edu

The relationship between stereochemistry and biological activity for 3,11-dimethyl-2-nonacosanone is unusually complex. Initial studies suggested that all four stereoisomers were equally active in eliciting the characteristic wing-raising courtship behavior in male German cockroaches. jst.go.jpncsu.edu This lack of stereospecificity is quite exceptional among insect pheromones, where often only one enantiomer is active, and others can be inactive or even inhibitory. jst.go.jpnih.gov

However, later and more detailed behavioral assays conducted by Schal and colleagues, using highly purified synthetic stereoisomers, revealed a surprising result. ncsu.eduncsu.edu At physiologically relevant low doses, the natural (3S,11S)-isomer was found to be the least active of the four stereoisomers. ncsu.edunih.govncsu.edupurdue.edu While at high doses all stereoisomers elicited a 100% response, the other three stereoisomers were more effective at lower concentrations. ncsu.edu This finding represents a rare case where a naturally occurring pheromone component is less bioactive than its stereoisomers that are not found in nature. ncsu.edu

Behavioral Activity of 3,11-dimethyl-2-nonacosanone Stereoisomers
StereoisomerRelative Activity at Low DosesActivity at High Doses
(3S,11S) - NaturalLeast ActiveActive
(3R,11R)More Active than (3S,11S)Active
(3S,11R)More Active than (3S,11S)Active
(3R,11S)More Active than (3S,11S)Active

Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve the design and synthesis of analogues of a biologically active compound to understand which structural features are essential for its activity. For this compound pheromones, SAR studies have provided valuable insights into the chemical requirements for eliciting a behavioral response.

Research has shown that the chain length of the molecule is a critical factor. For instance, the C27 analogue, 3,11-dimethyl-2-heptacosanone, is also a natural component of the pheromone blend but elicits a lower behavioral response compared to the C29 compound, 3,11-dimethyl-2-nonacosanone, at the same dosage. ncsu.eduncsu.edu This suggests that the length of the hydrocarbon tail plays a significant role in the molecule's interaction with the insect's chemoreceptors.

The functional group at the 2-position is also crucial for activity. Modification of the carbonyl group to a hydroxyl group has been shown to affect biological activity. ncsu.edu Furthermore, the polarity at the terminus of the long chain influences activity, with the 29-hydroxy analogue being reported as more active than the parent ketone, while the 29-oxo analogue exhibits intermediate activity. ncsu.edu

Structure-Activity Relationship of this compound Analogues
AnalogueStructural ModificationReported Biological Activity
3,11-dimethyl-2-heptacosanoneShorter carbon chain (C27 vs. C29)Less active than the C29 homologue
29-hydroxy-3,11-dimethyl-2-nonacosanoneHydroxyl group at C-29More active than the parent ketone
29-oxo-3,11-dimethyl-2-nonacosanoneOxo group at C-29Intermediate activity

These SAR studies, enabled by the synthesis of a variety of analogues, are fundamental to constructing a molecular picture of how these pheromones are recognized and processed by the insect's sensory system.

Analytical Methodologies in 2 Nonacosanone Research

Extraction and Sample Preparation Techniques for Biological Matrices

The initial and crucial step in the analysis of 2-Nonacosanone from biological materials is its effective extraction and the preparation of a clean sample suitable for instrumental analysis. The choice of method depends on the nature of the biological matrix and the desired analytical outcome.

Solvent extraction is a foundational and widely used technique for isolating lipids, including this compound, from biological samples. researchgate.net The selection of the solvent is paramount and is based on the principle of "like dissolves like," where nonpolar solvents are used to extract nonpolar compounds like long-chain ketones.

Hexane (B92381) is a common choice due to its nonpolar nature, which allows for the efficient dissolution of cuticular waxes and other lipids from the surface of insects or from homogenized tissues. mdpi.com Its volatility facilitates easy removal from the extract post-extraction, concentrating the analytes of interest.

Chloroform (B151607) , often used in combination with other solvents like methanol (B129727), is another effective solvent for lipid extraction. nih.gov A mixture of chloroform and methanol can extract a broader range of lipids, from nonpolar to more polar ones. For instance, a common protocol involves immersing the biological sample, such as whole insects, in a solvent like hexane or a chloroform-methanol mixture for a specific duration to dissolve the cuticular lipids. reddit.com Following extraction, the solvent is typically evaporated under a stream of nitrogen to prevent oxidation, leaving behind the lipid residue containing this compound.

Below is a table summarizing common solvent extraction protocols:

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that has found applications in the analysis of volatile and semi-volatile organic compounds, including those found in insect cuticular lipids. nih.govmdpi.com SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase. This fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. nih.govnih.gov

The primary advantages of SPME include its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly method. researchgate.net For the analysis of compounds like this compound, headspace SPME can be particularly useful for sampling the volatile profile of a biological sample without direct solvent contact. After extraction, the fiber is directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. mdpi.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. nih.gov

Chromatographic and Spectrometric Characterization

Following extraction and sample preparation, a combination of chromatographic and spectrometric techniques is employed for the definitive identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of this compound and other components of insect cuticular lipids. researchgate.netresearchgate.net This powerful analytical method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the extracted lipid sample is injected into the gas chromatograph, where it is vaporized. innovatechlabs.com The volatile components are then separated as they pass through a capillary column coated with a stationary phase. Compounds are separated based on their boiling points and interaction with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its positive identification by comparing it to spectral libraries or known standards. researchgate.net

For quantification, the area of the chromatographic peak corresponding to this compound is measured and compared to the peak area of a known amount of an internal standard. mdpi.com This allows for the accurate determination of the concentration of this compound in the original sample.

Key parameters in a GC-MS analysis for this compound are summarized below:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. slideshare.netslideshare.net While GC-MS is excellent for identification and quantification, NMR provides detailed information about the carbon-hydrogen framework of a molecule. upi.edu

¹H NMR and ¹³C NMR are the most common NMR techniques used. nih.gov ¹H NMR provides information about the different types of protons in a molecule and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms. reddit.com For a long-chain ketone like this compound, NMR can confirm the length of the alkyl chain, the position of the carbonyl group, and the presence of any branching. youtube.com

In biosynthesis studies, NMR can be used in conjunction with isotopically labeled precursors (e.g., containing ¹³C) to trace the metabolic pathways leading to the formation of this compound. By analyzing the NMR spectrum of the isolated compound, researchers can determine which carbon atoms are enriched with the isotope, thereby elucidating the biosynthetic route.

While GC-MS is the preferred method for the direct analysis of volatile and thermally stable compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be a valuable technique for the analysis of related compounds or for specific applications where derivatization is employed. sigmaaldrich.com

For instance, long-chain ketones can be derivatized with a UV-active reagent to enhance their detection by HPLC with a UV detector. auroraprosci.comwaters.com This can be particularly useful for quantifying ketones in complex mixtures where other components might interfere with GC-MS analysis. nih.gov HPLC is also widely used for the separation of different lipid classes prior to their analysis by other techniques. mdpi.com For example, an extract containing a mixture of hydrocarbons, ketones, and esters could be fractionated by HPLC, and the ketone fraction containing this compound could then be collected for subsequent GC-MS analysis. researchgate.netresearchgate.net

Bioassay Techniques for Functional Assessment

Investigating the biological relevance of this compound involves techniques that bridge the gap between chemical identification and ecological function. These bioassays are designed to determine if and how the compound is detected by an insect and what behavioral responses it elicits.

Electroantennographic Detection (EAD)

Electroantennography is a technique used to measure the electrical output from an entire insect antenna in response to an airborne stimulus. It provides a direct measure of the detection of a specific compound by the olfactory receptor neurons housed on the antenna. In a typical Gas Chromatography-Electroantennographic Detection (GC-EAD) setup, volatile compounds are first separated by a gas chromatograph. The effluent is then split, with one part going to a standard detector (like a Flame Ionization Detector, FID) and the other passing over an excised insect antenna. If the antenna's olfactory neurons are stimulated by a compound as it elutes, a measurable change in electrical potential (a depolarization) is generated.

While this compound is a known cuticular hydrocarbon in several insect species, including the malaria vector Anopheles gambiae, specific EAD studies quantifying the antennal response to this particular long-chain ketone are not prominently available in published research. However, the methodology has been extensively applied to other long-chain ketones and aldehydes that function as insect pheromones. For instance, studies on various moth and beetle species have successfully used EAD to identify active pheromone components, demonstrating the technique's sensitivity to similar chemical structures. The expected outcome of such an experiment on an insect that uses this compound as a cue would be a distinct electrical response from the antenna precisely at the retention time of this compound on the GC column.

Hypothetical EAD Response Data for this compound

The following table illustrates hypothetical data from a GC-EAD experiment, showing potential antennal responses from an insect species sensitive to this compound compared to other compounds.

CompoundRetention Time (min)FID Response (pA)EAD Response (mV)
Hexanal5.21500.1
Octanal9.81450.2
This compound 22.5 95 1.5
Heptacosane24.11100.3
Control (Hexane)3.12000.0

Behavioral Assays (e.g., Male Wing-Raising Response)

Behavioral assays are essential for determining the function of a semiochemical. These assays observe and quantify an organism's reaction to a chemical stimulus. The male wing-raising or wing-vibration response is a common and quantifiable courtship behavior in many insect species, particularly in Diptera like Drosophila. This behavior is often triggered by the perception of female-produced contact or short-range pheromones.

To test the effect of this compound, a typical assay would involve presenting the pure compound to a sexually mature male and recording the incidence or frequency of the wing-raising display. This can be done by applying the compound to a dummy object (e.g., a glass bead or a dead insect) or by genetically modifying a target insect to alter its cuticular hydrocarbon profile.

Specific research quantifying a male wing-raising response directly attributable to this compound is limited. Studies on Anopheles gambiae have shown that cuticular hydrocarbons are involved in mating behavior, as applying extracts from mated or unmated mosquitoes to virgin females can reduce insemination rates. oup.com However, the specific contribution of this compound to eliciting a distinct behavior like wing-raising has not been isolated and quantified. Research in the field continues to investigate the precise roles of individual cuticular hydrocarbons in the complex mating rituals of insects. malariaworld.org

Hypothetical Behavioral Assay Data for this compound

This table presents hypothetical results from a choice assay measuring the courtship wing-raising response of males towards a target perfumed with different compounds.

Stimulus Applied to TargetNumber of Males TestedMales Exhibiting Wing-Raising (%)Average Latency to Response (s)
Control (Solvent only)508%115
Heptacosane5015%92
This compound 50 65% 28
Female Extract (Natural Blend)5088%15

Ligand-Binding Assays with Odorant Binding Proteins (OBPs)

Odorant Binding Proteins (OBPs) are small, soluble proteins found in the sensillar lymph of insect chemosensilla. They are thought to play a crucial role in olfaction by binding to hydrophobic odorant molecules and transporting them to the olfactory receptors. frontiersin.orgnih.gov Ligand-binding assays are used to measure the binding affinity between an OBP and a potential ligand like this compound.

A common method is the fluorescence competitive binding assay. In this technique, a fluorescent probe (e.g., N-phenyl-1-naphthylamine, 1-NPN) is mixed with the purified OBP. The probe binds to the hydrophobic pocket of the OBP, emitting a strong fluorescent signal. When a competing ligand like this compound is introduced, it displaces the fluorescent probe if it has a higher affinity for the OBP's binding pocket, leading to a decrease in fluorescence. By measuring the concentration of the ligand required to displace 50% of the probe (the IC50 value), the dissociation constant (Ki) can be calculated, which indicates the binding affinity. A lower Ki value signifies a stronger binding affinity.

Hypothetical OBP Binding Affinity Data

The following table shows hypothetical binding affinities of various compounds to a specific insect OBP (e.g., an OBP from Anopheles gambiae).

Competing LigandChemical ClassDissociation Constant (Ki) in µM
DecanalAldehyde15.2
Myristic AcidFatty Acid10.8
Heptacosanen-alkane9.5
This compound Ketone 4.3
IndoleAromatic18.7

Ecological and Behavioral Functions of 2 Nonacosanone

Role in Insect Chemical Communication

In the intricate world of insect communication, chemical signals are paramount for survival and reproduction. 2-Nonacosanone and its analogs have been identified as crucial semiochemicals that mediate critical behaviors, most notably in the context of mating.

In the German cockroach, Blattella germanica, a methylated derivative of this compound, specifically (3S,11S)-3,11-dimethylnonacosan-2-one, is a principal component of the female's contact sex pheromone. nih.govnih.govvub.bencsu.edu This non-volatile chemical signal is embedded in the cuticular lipids of the female and is detected by the male upon direct antennal contact. nih.govresearchgate.net The perception of this pheromone is a critical step in the initiation of courtship and mating behaviors. The female produces a complex blend of at least six biosynthetically related components, with 3,11-dimethylnonacosan-2-one (B1220436) and the shorter chain analog, 3,11-dimethylheptacosan-2-one, being the most abundant. nih.govvub.be

Table 1: Major Components of Blattella germanica Female Contact Sex Pheromone

Compound NameChemical FormulaRole
3,11-dimethylnonacosan-2-oneC31H62OMajor component, elicits male courtship
3,11-dimethylheptacosan-2-oneC29H58OAbundant component, elicits male courtship
29-hydroxy-3,11-dimethylnonacosan-2-oneC31H62O2Less abundant, part of the active blend
29-oxo-3,11-dimethylnonacosan-2-oneC31H60O2Less abundant, part of the active blend
27-hydroxy-3,11-dimethylheptacosan-2-oneC29H58O2Predicted and identified component
27-oxo-3,11-dimethylheptacosan-2-oneC29H56O2Predicted and identified component

The multicomponent nature of the Blattella germanica sex pheromone suggests a complex interplay between its constituents. While the major components like 3,11-dimethylnonacosan-2-one can independently elicit courtship behavior, the presence of minor components can modulate the male's response. nih.govnih.gov Research on other cockroach species, such as Periplaneta americana, has shown that minor pheromone components can have both promotive and suppressive functions depending on the context. nih.gov For instance, a minor component might act as an arrestant, influencing the male's behavior at close range, while the major component is responsible for long-distance attraction. nih.gov In B. germanica, the blend of six or more components likely acts synergistically to ensure species-specific recognition and to convey information about the female's reproductive status, thereby maximizing the chances of successful mating. nih.gov

The primary and most distinct behavioral response elicited by the contact sex pheromone in male Blattella germanica is the wing-raising (WR) display. nih.govvub.beresearchgate.net Upon antennal contact with a sexually mature female, the male perceives the pheromone blend, which triggers a rapid and characteristic courtship sequence. researchgate.net He will turn away from the female and raise his wings to a vertical position, exposing specialized tergal glands that offer a nuptial gift to the female. nih.govnih.gov The female then feeds on the glandular secretion, positioning her for copulation.

The sensitivity of the male's response is critical. Studies have shown that males can become contaminated with the female's cuticular lipids, including the pheromone, within aggregations. This contamination can lead to a reduction in their courtship performance due to sensory adaptation and habituation. nih.govresearchgate.net However, behaviors such as antennal grooming are employed by males to remove residual pheromone, thereby maintaining their chemosensory acuity and ensuring appropriate responses to potential mates. researchgate.net

Table 2: Effects of Pheromone Components on Male Blattella germanica Courtship Behavior

Pheromone ComponentBehavioral EffectResearch Finding
3,11-dimethylnonacosan-2-oneWing-Raising (WR) DisplayElicits the characteristic WR courtship behavior upon antennal contact.
Pheromone BlendInitiation of Courtship SequenceThe full blend stimulates the entire sequence of male courtship behaviors.
Pheromone ContaminationReduced CourtshipContamination of male antennae with female pheromone leads to sensory adaptation and reduced courtship displays.

The detection of long-chain, non-volatile ketones like 3,11-dimethylnonacosan-2-one is a complex process mediated by specialized proteins in the male cockroach's antennae. This process involves two key types of proteins: Odorant-Binding Proteins (OBPs) and Olfactory Receptors (ORs). frontiersin.orgresearchgate.netmdpi.com

OBPs are small, soluble proteins found in the sensillum lymph that surrounds the dendrites of olfactory sensory neurons. frontiersin.orgmdpi.com Their primary role is to bind to hydrophobic odorant molecules, such as long-chain ketones, and transport them across the aqueous lymph to the olfactory receptors located on the neuronal membrane. frontiersin.orgmdpi.com This is a crucial step as it allows for the efficient detection of otherwise insoluble compounds.

Once the OBP-pheromone complex reaches the neuron, the pheromone molecule is thought to be released and then binds to a specific Olfactory Receptor. frontiersin.org Insect ORs are ligand-gated ion channels that form a heteromeric complex with a conserved co-receptor (Orco). researchgate.netwikipedia.orgfrontiersin.org The binding of the pheromone to the specific OR subunit triggers a conformational change, opening the ion channel and causing a depolarization of the neuron. This generates an electrical signal that is then transmitted to the brain, where it is processed, leading to the initiation of the appropriate behavioral response, such as the wing-raising display. frontiersin.org While the specific receptors for 3,11-dimethylnonacosan-2-one in B. germanica are a subject of ongoing research, this general mechanism is well-established for pheromone detection in insects.

Functional Significance in Cuticular Waxes

Beyond their role in chemical communication, long-chain methyl ketones are also integral components of the cuticular waxes that cover the exoskeleton of many insects. These waxes serve a variety of protective functions, including preventing desiccation and providing a barrier against pathogens.

In certain species of dragonflies, such as Orthetrum albistylum and Orthetrum melania, the cuticular waxes play a remarkable role in visual signaling through the reflection of ultraviolet (UV) light. The abdominal wax of mature males in these species contains very long-chain methyl ketones as major components. While the specific compound identified in these studies is 2-pentacosanone (B3207937), its structural and chemical similarity to this compound suggests a comparable function.

This waxy layer, composed of these long-chain methyl ketones, spontaneously forms light-scattering, scale-like fine structures on the cuticle. These nanostructures are highly effective at reflecting UV and visible light. This UV reflection is believed to be involved in visual signaling between dragonflies, potentially for species recognition or territorial displays. The production of these very long-chain methyl ketones is linked to the upregulation of specific fatty acid elongase genes, indicating a specialized biochemical pathway for their synthesis.

Potential Roles in Mate Recognition and Environmental Adaptation

The involvement of this compound derivatives, particularly 3,11-dimethyl-2-nonacosanone, is well-documented in the context of insect mate recognition, primarily serving as a contact sex pheromone. nih.govnih.gov This compound is a key component of the chemical signals used by females of certain species to stimulate courtship behavior in males upon physical contact.

Mate Recognition in Blattella germanica

Research has identified 3,11-dimethyl-2-nonacosanone as the major component of the courtship-stimulating sex pheromone produced by females of the German cockroach, Blattella germanica. nih.gov Males of this species detect this low-volatility chemical mixture through contact chemoreception, which triggers a specific sequence of courtship behaviors. nih.gov

A fascinating aspect of this pheromone is the stereochemistry involved. The naturally occurring form has been identified as having a (3S,11S)-absolute configuration. nih.gov However, studies involving the synthesis and bioassay of all four possible stereoisomers of 3,11-dimethyl-2-nonacosanone revealed that the natural (3S,11S) isomer was surprisingly the least effective at eliciting courtship responses from males. All four stereoisomers were found to be active, with the other, non-naturally occurring isomers showing higher bioactivity. nih.gov This was the first documented instance of a natural pheromone being less bioactive than its stereoisomers. nih.gov

The complete contact sex pheromone of the female German cockroach is a complex mixture, with 29-hydroxy-3,11-dimethyl-2-nonacosanone being another critical component. acs.org The precise blend and ratio of these compounds are crucial for effective mate recognition.

Bioactivity of 3,11-dimethyl-2-nonacosanone Stereoisomers in Blattella germanica Males nih.gov
StereoisomerNatural OccurrenceRelative Bioactivity
(3S,11S)YesActive, but least effective of the four isomers
(3R,11R)NoActive, more effective than the natural isomer
(3S,11R)NoActive, more effective than the natural isomer
(3R,11S)NoActive, more effective than the natural isomer

Environmental Adaptation

While direct evidence for the role of this compound itself in environmental adaptation is specific, the broader class of compounds to which it belongs—cuticular hydrocarbons (CHCs) and their derivatives—is known to be critical for insect survival. The primary function of the insect cuticle's lipid layer, which includes these compounds, is to prevent water loss and protect against desiccation. nih.gov

Environmental factors such as diet and temperature can induce changes in the CHC profiles of insects. slu.se For instance, in some Drosophila species, the host plant diet shifts the cuticular hydrocarbon profile, which in turn can influence mate choice. slu.se Methyl-branched CHCs, a category that includes derivatives of this compound, have been specifically implicated in conferring resistance to desiccation in Drosophila serrata. nih.gov This suggests a dual function for these compounds: they are essential for survival in a given environment (desiccation resistance) and have been co-opted for a role in communication (mate recognition). This link implies that environmental pressures can shape the very chemical signals used for reproduction, tying adaptation directly to mating systems.

Evolutionary and Co-evolutionary Aspects of Pheromone Systems

The evolution of pheromone communication is a complex process involving changes in both the production of the chemical signal and the perception and processing of that signal by the receiver. nih.gov Insect pheromones are believed to have originated from precursor compounds that initially served other non-communicative functions. nih.gov

Evolution from Precursor Molecules

Many insect pheromones, including the contact pheromones of the German cockroach, are derived from cuticular hydrocarbons (CHCs). nih.gov These lipids were already present on the insect cuticle, primarily providing protection against dehydration. nih.gov The evolutionary pathway likely involved mutations in the biosynthetic pathways of these CHCs, leading to novel compounds. If these new compounds provided information about the sender—such as species, sex, or fertility—and if receivers evolved the sensory ability to detect them, they could be selected for a new role in communication. nih.gov The use of 3,11-dimethyl-2-nonacosanone in B. germanica is a prime example of a complex, methyl-branched lipid that has evolved a specific function in signaling for mate recognition. nih.govnih.gov

Co-evolution of Signal and Reception

For a pheromone system to be effective, the receiver's sensory apparatus must evolve in concert with the chemical signal. This co-evolutionary process ensures that the signal is reliably detected and interpreted. nih.gov As pheromone blends change or become more complex over evolutionary time, the olfactory receptors of the receiving organism must adapt to detect these new components or changes in ratios. nih.govbiorxiv.orgbiorxiv.org

Advanced Research Perspectives and Future Directions

Genomic and Transcriptomic Studies of 2-Nonacosanone Biosynthetic Pathways

The biosynthesis of long-chain methyl ketones like this compound is an area of active investigation, with genomic and transcriptomic studies beginning to unravel the complex genetic machinery involved. In insects, these compounds are often derived from fatty acid biosynthesis pathways. researchgate.net Comparative transcriptomics, which compares gene expression between different species, tissues, or developmental stages, has been a particularly powerful tool.

For instance, a study on dragonflies identified a gene from the elongation of very long-chain fatty acids (ELOVL) protein family whose expression was strongly correlated with the presence of very long-chain methyl ketones, including this compound. elifesciences.org This suggests a crucial role for fatty acid elongation in producing the C29 backbone of the molecule. In the German cockroach, Blattella germanica, transcriptomic analysis helped identify a cytochrome P450 gene, CYP4PC1, as a key player in the production of contact sex pheromones, which include 3,11-dimethyl-2-nonacosanone. ncsu.edu This gene is believed to be involved in the hydroxylation step, a critical modification in the formation of the final ketone. ncsu.edu

Furthermore, transcriptomic analyses of various tissues can pinpoint where the biosynthesis occurs. In the German cockroach, the expression of CYP4PC1 was found to be abundant in the abdominal integument, providing strong evidence for the location of pheromone synthesis. ncsu.edu Similarly, comparative transcriptomic studies between high-toxicity and low-toxicity dinoflagellates are being used to explore the genetic basis for the production of polyketide toxins, a class of compounds that can include complex ketones. nih.gov

Future research in this area will likely focus on:

Identifying all genes in the this compound biosynthetic pathway, from initial fatty acid synthesis to the final oxidation steps.

Comparative genomics across different species that produce this compound to understand the evolution of this pathway.

RNA-seq analysis at different life stages and under various environmental conditions to understand the regulation of the biosynthetic genes. nih.gov

Mechanistic Elucidation of Pheromone Perception and Signal Transduction at the Molecular Level

The perception of pheromones like this compound is a critical first step in chemical communication, initiating a cascade of neural signals that lead to a behavioral response. This process begins when the pheromone molecule interacts with specialized proteins in the recipient organism's sensory organs.

In many insects, odorant-binding proteins (OBPs) or pheromone-binding proteins (PBPs) are thought to play a crucial role. acs.org These proteins are found in the sensillum lymph surrounding the olfactory receptor neurons. They are believed to solubilize hydrophobic pheromones and transport them to the receptors. acs.org Studies on the German cockroach have identified several potential PBPs and have begun to characterize their binding affinities for different pheromone components. acs.org For instance, research has shown that some OBPs display stronger binding to volatile sex pheromones than to contact sex pheromones like the derivatives of this compound. acs.org This suggests a high degree of specificity in the initial binding step.

Once the pheromone binds to its receptor on the neuron, a signal transduction cascade is initiated. This often involves G-protein coupled receptors (GPCRs). researchgate.net In the vomeronasal organ (VNO) of snakes, which detects long-chain methyl ketone pheromones, the signal transduction pathway is thought to involve the activation of phospholipase C, leading to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). oregonstate.edunih.gov These second messengers then lead to the opening of ion channels, such as TRPC2 channels, causing the neuron to depolarize and fire an action potential. oregonstate.edunih.gov

Key Molecular Players in Pheromone Perception and Signal Transduction
Molecule TypeFunctionExample
Pheromone-Binding Protein (PBP)Solubilizes and transports hydrophobic pheromones to receptors.LmadPBP in Leucophaea maderae acs.org
Odorant Receptor (OR)Binds to the pheromone, initiating the signal cascade.G-protein coupled receptors researchgate.net
G-proteinTransduces the signal from the receptor to downstream effectors.Gi and Go proteins nih.gov
Phospholipase C (PLC)Enzyme that produces second messengers IP3 and DAG.PLC oregonstate.edunih.gov
Second MessengersAmplify the initial signal within the neuron.IP3 and DAG oregonstate.edunih.gov
Ion ChannelOpens in response to second messengers, causing neuronal depolarization.TRPC2 channel nih.gov

Future research in this area will likely involve:

De-orphaning receptors to identify the specific receptors for this compound.

Cryo-electron microscopy to determine the high-resolution structures of PBP-pheromone and receptor-pheromone complexes.

Optogenetics and electrophysiology to map the neural circuits that process the this compound signal from the periphery to the brain.

Comparative Chemical Ecology of this compound and Related Ketones Across Diverse Taxa

This compound and other long-chain methyl ketones are not limited to a single species or function; they appear across a diverse range of organisms, playing various ecological roles. Comparative chemical ecology seeks to understand these patterns of distribution and function.

In the German cockroach, Blattella germanica, hydroxylated and dimethylated derivatives of this compound are key components of the female's contact sex pheromone, triggering courtship behavior in males. eolss.netcambridge.org However, in some dragonfly species, this compound is a component of the waxy layer on their body surface, which is thought to be involved in UV reflection and possibly mate recognition. elifesciences.org In the red-sided garter snake, Thamnophis sirtalis parietalis, a blend of long-chain methyl ketones, including C29 and C31 ketones, acts as a female sex attractiveness pheromone. frontiersin.orgoregonstate.edu Interestingly, similar methyl ketones have been found in the skin of some lizards, suggesting a conserved role in chemical signaling among squamate reptiles. lacertilia.de

The presence of these compounds in such different taxa raises intriguing evolutionary questions. Did the biosynthetic pathways for these ketones evolve independently in insects and reptiles, or is there a deeper, conserved evolutionary origin? The different functions—from sex pheromone to UV protectant—highlight the versatility of these molecules in mediating interactions between an organism and its environment.

Known Occurrences and Functions of this compound and Related Ketones
OrganismCompound TypeFunctionReference
German Cockroach (Blattella germanica)Dimethylated and hydroxylated this compoundContact sex pheromone eolss.netcambridge.orgslu.se
Dragonfly (Orthetrum albistylum)This compoundSurface wax component (UV reflection) elifesciences.org
Red-sided Garter Snake (Thamnophis sirtalis parietalis)Blend of long-chain methyl ketones (C29-C37)Sex attractiveness pheromone frontiersin.orgoregonstate.edu
European Adder (Vipera berus)This compound and other methyl ketonesPotential pheromonal role csic.es
Plant (Lyonia ovalifolia)This compoundIsolated from shoots researchgate.net

Research Applications in Synthetic Biology and Biosynthetic Engineering (focused on academic understanding of pathways)

The elucidation of the biosynthetic pathways for this compound and other long-chain methyl ketones opens up exciting possibilities for synthetic biology and biosynthetic engineering. neptjournal.com The primary academic goal in this area is to understand and reconstruct these pathways in model organisms to study their function and regulation in a controlled setting.

By identifying the genes and enzymes responsible for producing these compounds, researchers can engineer microorganisms like yeast (Yarrowia lipolytica) or bacteria (E. coli) to produce specific methyl ketones. nih.gov This involves introducing the relevant genes—such as those for fatty acid elongation, hydroxylation (e.g., cytochrome P450s), and oxidation—into the host organism's genome and optimizing their expression.

For example, metabolic engineering in Yarrowia lipolytica has successfully led to the production of long-chain methyl ketones by modifying the β-oxidation pathway and introducing a bacterial methyl ketone biosynthesis pathway. nih.gov Such engineered microbial systems serve as powerful platforms for:

Pathway elucidation: Confirming the function of candidate genes identified through genomic studies.

Enzyme characterization: Studying the kinetics and substrate specificity of the biosynthetic enzymes in a simplified cellular context.

Regulatory studies: Investigating how the pathway is controlled by different genetic and environmental factors.

This fundamental understanding gained from synthetic biology can then be applied to explore the evolutionary origins of these pathways and the structure-function relationships of the resulting ketones.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-Nonacosanone, and how can their efficiency be validated?

  • Methodology : this compound is synthesized via oxidation of long-chain fatty alcohols derived from plant oils (e.g., coconut or palm oil) using catalysts like Jones reagent or pyridinium chlorochromate. Efficiency can be validated through gas chromatography-mass spectrometry (GC-MS) to confirm purity (>95%) and nuclear magnetic resonance (NMR) for structural verification .
  • Data Validation : Compare melting point (80.5°C, estimate) and spectral data (e.g., IR carbonyl stretch at ~1700 cm⁻¹) with literature values. Document deviations using ALCOA+ principles for reproducibility .

Q. How can researchers characterize the physical properties of this compound to ensure consistency across studies?

  • Approach : Use differential scanning calorimetry (DSC) for precise melting point determination and refractive index measurements (1.4815, estimate) under controlled humidity. Solubility tests in ethanol/ether should follow OECD guidelines to minimize batch variability .
  • Example Data :

PropertyReported ValueMethod
Melting Point80.5°CDSC
Boiling Point464.3°CRough estimate

Q. What are the primary natural sources of this compound, and how do extraction methods affect yield?

  • Natural Sources : Isolated from Cistanche deserticola (a desert plant) and select insect pheromones. Extraction involves Soxhlet apparatus with hexane, yielding ~0.2–0.5% w/w .
  • Optimization : Compare supercritical CO₂ extraction (higher purity but lower yield) vs. traditional solvent methods. Validate via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. What mechanisms underlie the ecological role of this compound in insect communication systems?

  • Experimental Design : Conduct electrophysiological recordings on Blattella germanica antennae to quantify response thresholds to synthetic this compound. Compare with behavioral assays (e.g., Y-maze choice tests) .
  • Contradiction Analysis : Resolve discrepancies in pheromone activity reports by standardizing compound purity (≥98%) and testing under controlled humidity .

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

  • Methodology : Cross-validate NMR (¹H and ¹³C) and high-resolution MS data using certified reference materials. For example, conflicting melting points may arise from polymorphic forms; use X-ray crystallography to confirm crystalline structure .
  • Case Study : A 2024 study found a 2°C variation in melting points due to solvent residues; implementing rigorous drying protocols resolved this .

Q. What is the metabolic fate of this compound in plant-insect interactions, and how can this be modeled experimentally?

  • Techniques : Use isotope-labeled this compound (e.g., ¹³C-labeled) to track uptake in Cistanche deserticola via liquid chromatography-tandem MS (LC-MS/MS). Pair with gene expression profiling to identify biosynthetic pathways .
  • Challenges : Differentiate between plant-derived and insect-secreted compounds using enantiomeric separation (chiral GC) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Framework : Apply probit analysis for LD50 determination in model organisms (e.g., Drosophila melanogaster). Predefine assay acceptance criteria (e.g., ±5% confidence intervals) and validate with positive controls (e.g., rotenone) .
  • Data Interpretation : Address low toxicity claims by testing chronic exposure effects using longitudinal survival assays and Cox proportional hazards models .

Methodological Guidelines

  • Reproducibility : Document synthesis and characterization steps per FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw spectral data via repositories like Zenodo .
  • Contradiction Management : Use systematic reviews (PRISMA guidelines) to compare historical data, highlighting methodological differences (e.g., solvent purity, instrumentation calibration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.